4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester
Overview
Description
4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester is a complex organic compound characterized by its phenyl ring substituted with a methoxycarbonyl group and a pyridine ring with a carboxylic acid tert-butyl ester group
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with 4-methoxycarbonylphenylboronic acid and tert-butyl acrylate.
Reaction Conditions: The reaction involves a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling, under an inert atmosphere (e.g., nitrogen) and using a base like potassium carbonate in a suitable solvent such as toluene or water.
Purification: The product is purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods:
Scale-Up: The reaction is scaled up using industrial reactors, ensuring precise control of temperature, pressure, and reaction time.
Purification: Industrial-scale purification involves techniques like distillation, crystallization, or continuous chromatography systems.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, converting the phenyl ring to more oxidized forms.
Reduction: Reduction reactions can reduce the pyridine ring or the ester group.
Substitution: Substitution reactions can occur at various positions on the phenyl ring or the pyridine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Typical reagents include halogens (e.g., bromine) or strong acids/bases.
Major Products Formed:
Oxidation Products: Quinones, hydroquinones, or carboxylic acids.
Reduction Products: Amines, alcohols, or esters.
Substitution Products: Halogenated derivatives or nitro compounds.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a building block for bioactive molecules, including enzyme inhibitors and receptor ligands. Medicine: Industry: Utilized in the production of advanced materials, such as polymers and coatings.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets, such as enzymes or receptors. The exact mechanism depends on the biological context, but it generally involves binding to the active site of the target molecule, leading to inhibition or activation of biological pathways.
Comparison with Similar Compounds
4-(4-Methoxycarbonyl-phenyl)benzoic acid: Similar structure but lacks the pyridine ring.
4-Methoxycarbonylphenylboronic acid: Similar phenyl group but different functional groups.
4-(4-Methoxycarbonyl-phenyl)pyridine: Similar pyridine ring but different substituents.
This comprehensive overview highlights the significance of 4-(4-Methoxycarbonyl-phenyl)-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester in various scientific and industrial fields. Its unique structure and versatile reactivity make it a valuable compound for research and development.
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Properties
IUPAC Name |
tert-butyl 4-(4-methoxycarbonylphenyl)-3,6-dihydro-2H-pyridine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO4/c1-18(2,3)23-17(21)19-11-9-14(10-12-19)13-5-7-15(8-6-13)16(20)22-4/h5-9H,10-12H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYDBZSOTMANXOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC=C(C=C2)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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